molecular formula C10H16F3NO3 B8618247 Octanolactam Trifluoroacetate CAS No. 891493-20-2

Octanolactam Trifluoroacetate

Cat. No.: B8618247
CAS No.: 891493-20-2
M. Wt: 255.23 g/mol
InChI Key: GKFJHCJACIBVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanolactam Trifluoroacetate, systematically named (r-1,t-3,t-6,c-7,t-10)-10-Amino-4-oxatricyclo[4.3.1.0³,⁷]decan-5-one trifluoroacetate (CAS: Not explicitly provided), is a bicyclic lactam derivative with a trifluoroacetate counterion. Its molecular formula is C₁₁H₁₃F₃NO₃, and it has a molecular weight of 264.08 g/mol . The compound is synthesized via deprotection of a Boc-lactone precursor using trifluoroacetic acid (TFA) in a tetrahydrofuran (THF)/water mixture, yielding 54% after crystallization. It exhibits a high melting point of 235–236°C, with elemental analysis confirming composition (C 50.11%, H 5.13%, N 5.41%) . The trifluoroacetate group enhances solubility in polar solvents, making it valuable in pharmaceutical intermediate synthesis.

Properties

CAS No.

891493-20-2

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

azonan-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15NO.C2HF3O2/c10-8-6-4-2-1-3-5-7-9-8;3-2(4,5)1(6)7/h1-7H2,(H,9,10);(H,6,7)

InChI Key

GKFJHCJACIBVFF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)NCCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Functional Groups Key Structural Features
Octanolactam Trifluoroacetate C₁₁H₁₃F₃NO₃ Lactam, trifluoroacetate salt Bicyclic core with amino and ketone groups
Lithium Trifluoroacetate CF₃COOLi·H₂O Trifluoroacetate salt Simple inorganic salt with lithium cation
1-Octyl Trifluoroacetate C₁₀H₁₇F₃O₂ Ester (trifluoroacetate) Linear octyl chain esterified with TFA
Sodium Chloroacetate C₂H₃ClO₂·Na Chloroacetate salt Sodium-bound chloroacetate anion

Key Notes:

  • Octanolactam Trifluoroacetate’s bicyclic lactam structure distinguishes it from simpler salts (e.g., Lithium Trifluoroacetate) and esters (e.g., 1-Octyl Trifluoroacetate).
  • Sodium Chloroacetate, while structurally distinct (chloro vs. trifluoro substitution), shares the acetate backbone, highlighting substituent effects on reactivity and hazards .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Octanolactam Trifluoroacetate 264.08 235–236 Polar solvents (THF/H₂O)
Lithium Trifluoroacetate 176.00 (anhydrous) Not reported Hydrophilic
1-Octyl Trifluoroacetate 226.24 Not reported Likely lipophilic
Sodium Chloroacetate 144.49 Not reported Water-soluble

Key Notes:

  • Octanolactam’s high melting point reflects its rigid bicyclic structure, contrasting with linear esters (1-Octyl Trifluoroacetate) .
  • Sodium Chloroacetate’s water solubility aligns with ionic character, whereas 1-Octyl Trifluoroacetate’s lipophilicity suits solvent applications .

Q & A

Q. What are the recommended analytical methods for detecting and quantifying Octanolactam Trifluoroacetate in environmental or biological samples?

Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis. Use a C18 reverse-phase column with a mobile phase of methanol/water containing 0.1% trifluoroacetic acid (TFA) to enhance ionization. Calibrate with deuterated internal standards (e.g., d3-TFA) to account for matrix effects .
  • Ion Chromatography (IC) with suppressed conductivity detection is suitable for aqueous samples (e.g., snow, groundwater). Preconcentration via solid-phase extraction (SPE) achieves a quantification limit of 0.5 ppb .
  • Validation : Include spike-recovery tests (85–115% recovery) and inter-laboratory comparisons to ensure reproducibility .

Q. How can researchers optimize the synthesis of Octanolactam Trifluoroacetate derivatives while minimizing byproducts?

Methodological Answer :

  • Use single-salt precursors (e.g., metal trifluoroacetates) to control stoichiometry. For example, yttrium trifluoroacetate (YTFA) decomposes cleanly at 300–400°C under inert atmospheres, leaving minimal residues .
  • Monitor reaction progress via in situ Fourier-Transform Infrared Spectroscopy (FTIR) to track TFA ligand dissociation (CF₃ peaks at 1150–1250 cm⁻¹) .
  • Purify via preparative HPLC with gradient elution (acetonitrile/TFA mobile phase) to isolate target compounds (>98% purity) .

Q. What protocols ensure accurate purity assessment of Octanolactam Trifluoroacetate batches?

Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm resolves TFA-related impurities. Use >99.8% purity solvents for mobile phases to avoid baseline noise .
  • Nuclear Magnetic Resonance (NMR) quantifies residual solvents (e.g., ethyl acetate) and confirms structural integrity. Integrate CF₃ peaks (δ ~120 ppm in ¹⁹F NMR) .
  • Elemental Analysis : Verify carbon, hydrogen, and fluorine content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do environmental factors influence the persistence and transport of Octanolactam Trifluoroacetate in aquatic ecosystems?

Methodological Answer :

  • Conduct longitudinal field studies in contrasting ecosystems (e.g., wetlands vs. upland forests). Measure TFA concentrations in soil water, groundwater, and surface water using IC or LC-MS/MS. Correlate with pH, organic carbon content, and microbial activity .
  • Isotopic Tracing : Use ¹⁸O-labeled TFA to track degradation pathways. Compare hydrolysis rates in acidic (pH <4) vs. neutral conditions .
  • Modeling : Apply fugacity models to predict TFA partitioning between air, water, and soil phases. Validate with field data from regions with known TFA sources (e.g., agricultural pesticide use) .

Q. What experimental strategies resolve contradictions in reported degradation mechanisms of Octanolactam Trifluoroacetate?

Methodological Answer :

  • Surface Science Approaches : Use X-ray Photoelectron Spectroscopy (XPS) to quantify CF₃ and COO⁻ species on catalyst surfaces. Compare thermal decomposition pathways (e.g., Pt vs. TiO₂ catalysts) .
  • Controlled Lab Studies : Isolate variables (e.g., UV exposure, microbial consortia) in microcosms. For example, Pseudomonas spp. degrade TFA via defluorination under aerobic conditions—monitor F⁻ release ion-selective electrodes .
  • Meta-Analysis : Compile global TFA datasets (e.g., Antarctic snow, groundwater) to identify trends. Statistically assess correlations with anthropogenic sources (e.g., refrigerants, pesticides) .

Q. How can researchers design experiments to elucidate the role of trifluoroacetate counterions in peptide stability?

Methodological Answer :

  • Accelerated Stability Testing : Incubate Octanolactam Trifluoroacetate peptides at 40°C/75% RH for 4 weeks. Monitor deamidation and oxidation via LC-MS. Compare with acetate or chloride salts to isolate counterion effects .
  • Circular Dichroism (CD) : Assess secondary structure changes (e.g., α-helix to β-sheet transitions) under varying pH and ionic strength. TFA’s chaotropic properties may destabilize helices at low concentrations .
  • Molecular Dynamics (MD) Simulations : Model peptide-TFA interactions in explicit solvent. Calculate binding energies for TFA vs. other anions at active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.